(S)-1-([1,1'-Biphenyl]-4-yl)-2-aminoethanol
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Overview
Description
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is a chiral compound with significant importance in various fields of chemistry and biology. This compound features a biphenyl group attached to an aminoethanol moiety, making it a versatile molecule for various applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol typically involves the following steps:
Starting Materials: The synthesis begins with biphenyl and an appropriate amino alcohol.
Catalysts and Reagents: Palladium catalysts are often used in the coupling reactions, such as Suzuki coupling, to form the biphenyl structure.
Reaction Conditions: The reactions are usually carried out under inert atmospheres, such as nitrogen or argon, to prevent oxidation. The temperature and pressure conditions vary depending on the specific reaction being performed.
Industrial Production Methods
In industrial settings, the production of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is scaled up using continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control over reaction conditions, leading to higher efficiency and lower production costs.
Chemical Reactions Analysis
Types of Reactions
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding imines or oximes.
Reduction: The compound can be reduced to form secondary amines.
Substitution: Electrophilic aromatic substitution reactions can occur on the biphenyl ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens (chlorine, bromine) and catalysts like iron or aluminum chloride are employed.
Major Products
Oxidation: Imines, oximes.
Reduction: Secondary amines.
Substitution: Halogenated biphenyl derivatives.
Scientific Research Applications
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Acts as a ligand in the study of protein-ligand interactions.
Medicine: Investigated for its potential use in drug development, particularly in the design of chiral drugs.
Industry: Utilized in the production of polymers and other materials.
Mechanism of Action
The mechanism of action of (S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The biphenyl group provides hydrophobic interactions, stabilizing the compound within hydrophobic pockets of proteins .
Comparison with Similar Compounds
Similar Compounds
®-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol: The enantiomer of the compound, with similar but distinct biological activities.
4-Aminobiphenyl: Lacks the aminoethanol moiety, leading to different chemical properties and applications.
Uniqueness
(S)-1-([1,1’-Biphenyl]-4-yl)-2-aminoethanol is unique due to its chiral nature, which allows for specific interactions with biological molecules, making it valuable in the development of enantioselective drugs and catalysts.
Properties
Molecular Formula |
C14H15NO |
---|---|
Molecular Weight |
213.27 g/mol |
IUPAC Name |
(1S)-2-amino-1-(4-phenylphenyl)ethanol |
InChI |
InChI=1S/C14H15NO/c15-10-14(16)13-8-6-12(7-9-13)11-4-2-1-3-5-11/h1-9,14,16H,10,15H2/t14-/m1/s1 |
InChI Key |
ATTHACCWLCOMAC-CQSZACIVSA-N |
Isomeric SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)[C@@H](CN)O |
Canonical SMILES |
C1=CC=C(C=C1)C2=CC=C(C=C2)C(CN)O |
Origin of Product |
United States |
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